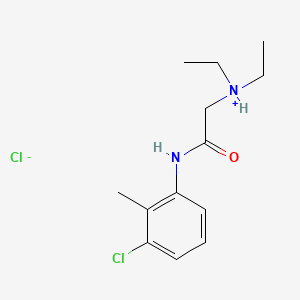

Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride

Description

The compound likely features:

- Acetanilide backbone: A phenyl group attached to an acetamide moiety.

- Substituents: A chlorine atom at the 3' position, a diethylamino group at the 2-position, and a methyl group at the 2'-position of the aromatic ring.

- Hydrochloride salt: The presence of a hydrochloride counterion enhances solubility and stability.

Structurally, it belongs to a class of compounds with modifications on the acetanilide core, often used in pharmaceuticals, agrochemicals, or dye intermediates .

Properties

CAS No. |

77966-46-2 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |

InChI Key |

QUHMNMSROUSUOR-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Halogenation and Amination

According to patent US2904590A, the preparation of acetanilide derivatives involves halogenation of the aromatic amine precursor followed by amination steps. For example, chlorination can be achieved by reacting the corresponding acetanilide with chlorine sources under acidic conditions to selectively introduce the chlorine atom at the desired aromatic position.

The diethylamino group is introduced through nucleophilic substitution reactions involving amines such as diethylamine or its derivatives. The reaction is typically carried out in acidic media, often using hydrochloric acid to form the hydrochloride salt of the amine intermediate, which facilitates subsequent transformations.

Acylation and Methylation

The acylation step involves the reaction of substituted aniline derivatives with acetic anhydride or related acylating agents to form the acetanilide core. This reaction is a nucleophilic acyl substitution where the amine group attacks the electrophilic carbonyl carbon of the acylating agent.

Methylation at the 2' position can be achieved by using methylating agents such as methyl iodide or methyl sulfate under basic or neutral conditions, depending on the substrate's reactivity. Controlling the methylation step is critical to avoid over-alkylation or side reactions.

Industrial Scale Preparation and Process Optimization

Patent US20140364623A1 outlines an improved process for preparing acetanilides, including derivatives similar to Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride, emphasizing high yield and purity without tedious purification steps. Key features of the process include:

- Use of 2-halo-N-halomethylacetanilides as intermediates.

- Reaction with azoles or amines in the presence of aqueous alkali (e.g., sodium hydroxide) in a two-phase system.

- Avoidance of acid-binding agents by performing the reaction under anhydrous conditions.

- Direct crystallization of the product from the reaction mixture for efficient isolation.

This method reduces wastewater treatment and purification challenges, making it suitable for industrial application.

Reaction Scheme and Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Chlorine source (e.g., Cl2), acidic medium | Introduction of chlorine at 3' position |

| 2 | Amination | Diethylamine, hydrochloric acid | Formation of diethylamino substituent |

| 3 | Acylation | Acetic anhydride, controlled temperature | Formation of acetanilide core |

| 4 | Methylation | Methyl iodide or equivalent, base or neutral | Methyl group addition at 2' position |

| 5 | Salt formation | Hydrogen chloride gas or aqueous HCl | Formation of hydrochloride salt |

| 6 | Purification | Crystallization from alcohol or organic solvents | High purity crystalline product |

Experimental Notes and Considerations

- Temperature Control: Many steps require maintaining low temperatures (e.g., below 8°C during diazotization or halogenation) to control reaction rates and avoid side reactions.

- Solvent Choice: Alcohols such as ethanol or methanol are commonly used for crystallization and purification.

- Reaction Monitoring: TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) is recommended to monitor reaction progress.

- Safety: Handling of halogenating agents and methylating reagents requires appropriate safety measures due to their toxicity and volatility.

Summary of Key Research Findings

- The preparation of this compound is best accomplished through a multi-step process involving selective halogenation, amination, acylation, and methylation.

- Recent patented processes allow for more efficient industrial synthesis with high yield and purity, minimizing purification steps and environmental impact.

- The hydrochloride salt form enhances stability and solubility, which is important for pharmaceutical applications.

- Control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical for optimizing the synthesis.

This detailed synthesis overview integrates authoritative patent literature and chemical synthesis principles to provide a comprehensive guide for the preparation of this compound, suitable for research and industrial production contexts.

Chemical Reactions Analysis

Types of Reactions

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be facilitated by hydrogenating agents, converting the compound into its reduced form.

Substitution: The chloro group in the aniline moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with some reactions requiring catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced aniline derivatives, and substituted aniline compounds, depending on the reaction type and conditions .

Scientific Research Applications

[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons

Key Observations :

Substituent Diversity: The target compound combines chloro, diethylamino, and methyl groups, distinguishing it from simpler derivatives like meta-amino acetanilide (amino substitution only) or dichloro derivatives . Compared to 2-(Diethylamino)-2',6'-acetoxylidide, it lacks the acetoxylidide’s 2',6'-dimethyl groups but introduces a chlorine atom .

Functional Roles: Diethylamino groups enhance lipid solubility and bioavailability, common in anesthetics (e.g., 2',6'-acetoxylidide) . Hydrochloride salts improve water solubility, critical for pharmaceutical formulations .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., meta-amino acetanilide HCl) typically exhibit higher aqueous solubility than free bases .

- Thermal Stability : Compounds like 2',6'-acetoxylidide have melting points ~874 K, suggesting similar thermal robustness in the target compound .

Industrial and Pharmaceutical Relevance

- Market Trends: Meta-amino acetanilide HCl is produced globally for dye intermediates, with major manufacturers in Asia and North America . The target compound may occupy niche markets due to its complex substitution pattern.

Biological Activity

Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride is a complex organic compound with significant biological activity. Its unique structure includes a chloro-substituted aniline moiety and a diethylamino group, contributing to its pharmacological potential. The molecular formula of this compound is C13H20ClN2O, with a molecular weight of approximately 291.21 g/mol.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H20ClN2O

- Molecular Weight : 291.21 g/mol

- InChI : InChI=1S/C13H19ClN2O

The presence of both chloro and diethylamino groups enhances its binding affinity and specificity in biological systems, making it a versatile candidate for pharmaceutical development.

Pharmacological Effects

Research indicates that Acetanilide derivatives exhibit significant biological activities, including:

- Anti-inflammatory effects : The compound has shown potential in reducing inflammation, which is crucial in conditions like arthritis.

- Analgesic properties : It may act as a pain reliever by influencing biochemical pathways related to pain perception.

- Antimicrobial activity : Some studies suggest that it could inhibit bacterial growth, although specific mechanisms remain to be fully elucidated.

The mechanism of action for this compound involves its interaction with various biological targets. These interactions may include:

- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor binding : It could bind to specific receptors that modulate pain and inflammation pathways.

Toxicological Assessments

Toxicological studies have indicated that this compound can exhibit moderate toxicity, particularly through specific routes of administration such as subcutaneous and intraperitoneal injections. Understanding the toxicological profile is essential for evaluating its safety in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetanilide | C8H9NO | Simple structure lacking halogen substitutions |

| N,N-Diethyl-m-toluamide | C12H17N | Contains diethylamine but lacks chloro substitution |

| 4-Chloroacetanilide | C9H10ClN | Chloro-substituted but without diethylamino group |

The combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Study on Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of acetanilide derivatives in rat models with induced arthritis. The results indicated that treatment with the compound significantly reduced paw swelling and pain sensitivity compared to control groups. Serum levels of inflammatory cytokines such as TNF-alpha and IL-1 were also decreased following treatment, suggesting a potential mechanism through which the compound exerts its effects .

Additional Research on Pain Relief Mechanisms

Another research investigation focused on the analgesic properties of Acetanilide derivatives. The study demonstrated that these compounds could modulate pain pathways by affecting neurotransmitter release and receptor sensitivity. This highlights the potential for developing new analgesics based on the structural framework of Acetanilide derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride, and how can purity be maximized?

- Synthesis Steps : The compound is synthesized via sequential functionalization of the acetanilide core. Key steps include:

Chlorination : Introduction of the 3'-chloro group using reagents like Cl2 or SOCl2 under controlled temperatures (0–5°C) to avoid over-substitution .

Diethylamino Group Addition : Amination at the 2-position via nucleophilic substitution with diethylamine in polar aprotic solvents (e.g., DMF) .

Methylation : Methylation at the 2'-position using methyl iodide and a base (e.g., K2CO3) .

Hydrochloride Salt Formation : Treatment with HCl gas in ethanol to enhance stability .

- Optimization : Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via recrystallization (ethanol/water) improve yield (>75%) and purity (>98%) .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., δ 1.1 ppm for diethylamino CH3, δ 2.3 ppm for 2'-methyl) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 313.12) and fragments (e.g., loss of HCl) .

- X-ray Crystallography : Resolves spatial arrangement of the chloro, methyl, and diethylamino groups .

Advanced Research Questions

Q. How do reaction conditions influence selectivity during the synthesis of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during amination, reducing side reactions like N-alkylation .

- Temperature Control : Low temperatures (−10°C) during chlorination prevent polyhalogenation at the aromatic ring .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in heterogeneous systems .

Q. What mechanistic insights explain the compound’s potential mutagenicity or biological activity?

- DNA Interaction : The 3'-chloro group may intercalate into DNA, causing base-pair distortions, while the diethylamino group facilitates membrane penetration .

- Enzyme Inhibition : Similar acetanilides inhibit cyclooxygenase (COX) via H-bonding between the acetamide carbonyl and Arg120 .

- Comparative Studies : Mutagenicity assays (Ames test) show higher activity compared to non-chlorinated analogs, suggesting chloro-substituents enhance reactivity .

Q. How should researchers handle contradictions in reported biological data for this compound?

- Methodological Review : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting IC50 values may arise from differences in solvent (DMSO vs. saline) .

- Structural Analog Analysis : Evaluate substituent effects; e.g., replacing 3'-Cl with Br alters lipophilicity (logP) and potency .

- Dose-Response Curves : Use nonlinear regression models to resolve discrepancies in EC50 values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE Requirements : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- Waste Disposal : Neutralize aqueous waste with NaOH before disposal in halogenated solvent containers .

Methodological Guidance

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to minimize variability .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reaction pathways and optimize substituent positions .

- Toxicological Profiling : Combine in vitro (Ames test) and in silico (ADMET Predictor™) methods to assess risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.